3-(Chlorosulfonyl)-4-fluorobenzoic acid
Overview
Description
3-(Chlorosulfonyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a chlorosulfonyl group and a fluorine atom attached to the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that the compound is a sulfonyl halide and participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
Mode of Action
As a sulfonyl halide, it likely undergoes reactions typical of this class of compounds. Sulfonyl halides are known to be reactive towards nucleophiles, suggesting that 3-(Chlorosulfonyl)-4-fluorobenzoic acid may interact with its targets through nucleophilic substitution reactions .
Biochemical Pathways
Given its role in the synthesis of pparδ partial agonists , it may indirectly influence the pathways regulated by these receptors. PPARδ is involved in the regulation of lipid metabolism, inflammation, and cell proliferation .
Result of Action
As a precursor in the synthesis of pparδ partial agonists , it may indirectly contribute to the effects of these agonists, which include modulation of lipid metabolism, inflammation, and cell proliferation .
Biochemical Analysis
Biochemical Properties
3-(Chlorosulfonyl)-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules, leading to the modification of these molecules. For instance, it can interact with amino acid residues such as lysine, serine, and cysteine, resulting in the formation of sulfonamide or sulfonate esters. These interactions can alter the activity and function of the target biomolecules, making this compound a useful reagent for studying enzyme mechanisms and protein functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been investigated in several studies. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the compound can inhibit enzymes by blocking their active sites or by inducing conformational changes that reduce their catalytic activity. Conversely, it can activate enzymes by stabilizing their active conformations or by promoting the formation of active enzyme-substrate complexes. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. The degradation products can have different biochemical properties and may exhibit altered biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage, inflammation, and apoptosis. Threshold effects have been observed in studies where the compound exhibits a dose-dependent response, with low doses having minimal impact and high doses causing adverse effects. These findings highlight the importance of careful dosage optimization in experimental settings to achieve the desired biological effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or conjugated metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases or sulfotransferases, resulting in the formation of water-soluble conjugates that can be excreted from the body. The metabolic pathways of this compound can influence its biological activity and toxicity, as different metabolites may exhibit distinct biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters. Once inside the cells, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also be influenced by its binding to transport proteins or by its incorporation into vesicles or other subcellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic acid typically involves the chlorosulfonation of 4-fluorobenzoic acid. The reaction is carried out by treating 4-fluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_5\text{FO}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_4\text{ClFO}_4\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. The reaction is typically conducted in a reactor equipped with temperature control and efficient mixing to ensure uniform reaction conditions. The product is then purified through crystallization or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Chlorosulfonyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 4-fluorobenzoic acid by using reducing agents like lithium aluminum hydride.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous conditions.
Hydrolysis: Water or aqueous bases are used under controlled temperatures.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
4-Fluorobenzoic Acid: Formed by reduction.
Scientific Research Applications
3-(Chlorosulfonyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Chloro-3-nitrobenzoic Acid: Similar in structure but contains a nitro group instead of a fluorine atom.
3-(Chlorosulfonyl)benzoic Acid: Lacks the fluorine atom present in 3-(Chlorosulfonyl)-4-fluorobenzoic acid.
Chlorosulfonyl Isocyanate: Contains an isocyanate group instead of a carboxylic acid group.
Uniqueness: this compound is unique due to the presence of both a chlorosulfonyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electrophilic and fluorine-containing functionalities are desired.
Properties
IUPAC Name |
3-chlorosulfonyl-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGZJLJZSAGDKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398027 | |
Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-40-5 | |
Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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